molecular formula C14H14Cl2N4O3S2 B2670045 5-chloro-N-[2-(3-chlorobenzenesulfonamido)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1223009-33-3

5-chloro-N-[2-(3-chlorobenzenesulfonamido)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2670045
CAS No.: 1223009-33-3
M. Wt: 421.31
InChI Key: AVPPUXJOISMVBC-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(3-chlorobenzenesulfonamido)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with chloro, methylsulfanyl, and carboxamide groups, along with a sulfonamide-linked chlorobenzene moiety. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(3-chlorobenzenesulfonamido)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the sulfonamide-linked chlorobenzene moiety to the pyrimidine core under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The development of continuous flow processes and automated synthesis techniques can also enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(3-chlorobenzenesulfonamido)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of the chloro groups can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

5-chloro-N-[2-(3-chlorobenzenesulfonamido)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(3-chlorobenzenesulfonamido)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular signaling pathways, it may modulate the activity of key proteins, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-N-[2-(3-chlorobenzenesulfonamido)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

5-chloro-N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O3S2/c1-24-14-18-8-11(16)12(20-14)13(21)17-5-6-19-25(22,23)10-4-2-3-9(15)7-10/h2-4,7-8,19H,5-6H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPPUXJOISMVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NCCNS(=O)(=O)C2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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